molecular formula C19H21ClN2O2 B2783910 1-(2-chlorophenyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 1210778-90-7

1-(2-chlorophenyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea

Cat. No. B2783910
M. Wt: 344.84
InChI Key: ORLRMTVXXKGMGX-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, other names it might be known by, and its classification (e.g., organic, inorganic, polymer, etc.).



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.



Molecular Structure Analysis

This involves describing the compound’s molecular structure, including its atoms, bonds, and any functional groups. Tools like X-ray crystallography and NMR spectroscopy are often used for this purpose.



Chemical Reactions Analysis

This involves detailing the chemical reactions the compound can undergo, including its reactivity and what products it forms.



Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and chemical stability.


Scientific Research Applications

Hydrogel Formation and Material Properties

The study by Lloyd and Steed (2011) explores the formation of hydrogels by a related urea compound in various acidic conditions. It reveals how the rheology and morphology of these gels can be fine-tuned through the choice of anion, showcasing the compound's potential in material science for creating customizable gel materials with specific physical properties (Lloyd & Steed, 2011).

Anticancer Potential

Gaudreault et al. (1988) synthesized derivatives of a closely related urea compound, evaluating their cytotoxicity against human adenocarcinoma cells. The research indicates the potential of these compounds as anticancer agents, highlighting the role of specific structural features in their cytotoxic activities (Gaudreault et al., 1988).

Protective Groups in Oligonucleotide Synthesis

Reese, Serafinowska, and Zappia (1986) discuss the use of a related compound as a protective group in the synthesis of oligoribonucleotides. The compound’s stability under specific conditions makes it suitable for protecting sensitive molecular parts during complex chemical syntheses, demonstrating its utility in biochemistry and molecular biology (Reese, Serafinowska, & Zappia, 1986).

Corrosion Inhibition

Bahrami and Hosseini (2012) investigated the inhibition effect of a similar urea compound on mild steel corrosion in hydrochloric acid solutions. Their findings suggest that these compounds can serve as effective corrosion inhibitors, with potential applications in industrial maintenance and materials science (Bahrami & Hosseini, 2012).

Insecticidal Properties

Mulder and Gijswijt (1973) describe the insecticidal activity of a related compound, emphasizing its unique mode of action that interferes with cuticle deposition in insects. This suggests the compound's potential in developing new insecticides with specific action mechanisms, contributing to agricultural pest management (Mulder & Gijswijt, 1973).

Safety And Hazards

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Future Directions

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Please note that this is a general approach and the specific details would depend on the particular compound being analyzed. For “1-(2-chlorophenyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea”, you may need to consult scientific literature or databases for more specific information. If you have access to a university library, they may be able to help you find more resources. Alternatively, you could consider reaching out to researchers in the field for more information.


properties

IUPAC Name

1-(2-chlorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-16-8-4-5-9-17(16)22-18(23)21-14-19(10-12-24-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLRMTVXXKGMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-3-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)urea

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